![molecular formula C9H17ClN2O2 B2984074 (3As,7aS)-N-甲基-2,3,3a,4,6,7-六氢-1H-吡喃[3,4-c]吡咯-7a-甲酰胺;盐酸盐 CAS No. 2138076-54-5](/img/structure/B2984074.png)

(3As,7aS)-N-甲基-2,3,3a,4,6,7-六氢-1H-吡喃[3,4-c]吡咯-7a-甲酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

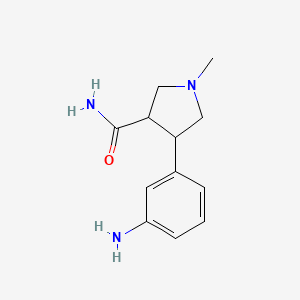

The compound is a derivative of pyrrole carboxamide . Pyrrole carboxamides are a class of compounds that have been studied for their potential biological activities . They are often found in pyrrole-imidazole alkaloids, which are secondary metabolites derived from sponges .

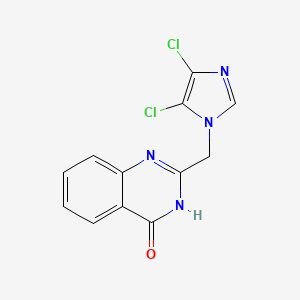

Molecular Structure Analysis

The compound’s structure includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The carboxamide group is attached to the pyrrole ring, and there is a methyl group attached to the nitrogen atom in the carboxamide group .Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .科学研究应用

Organocatalytic Synthesis of Pyrroles

Pyrrole compounds are often synthesized through organocatalytic processes for various applications in chemical research .

Total Synthesis of Pyrrole–Imidazole Alkaloids

Pyrrole carboxamide moieties are integral in the synthesis of pyrrole–imidazole alkaloids, which have a broad range of biological activities .

Synthesis of Pyrano[3,4-c]pyrroles

These compounds are synthesized for research into their potential applications in medicinal chemistry and materials science .

Biological Activities

Some pyrrole derivatives have been studied for their biological activities, such as inhibitors for certain enzymes or receptors involved in disease processes .

未来方向

作用机制

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homologue 2) . EZH2 is a protein that is highly expressed in various malignant tumors and plays a crucial role in silencing tumor suppressor genes via trimethylation of H3K27 .

Mode of Action

The compound interacts with its target, EZH2, by inhibiting its function . This inhibition disrupts the trimethylation of H3K27, a process that EZH2 typically carries out to silence tumor suppressor genes . The disruption of this process can lead to the reactivation of these suppressed genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EZH2-H3K27 trimethylation pathway . This pathway is crucial for the silencing of tumor suppressor genes. By inhibiting EZH2, the compound disrupts this pathway, potentially leading to the reactivation of tumor suppressor genes .

Result of Action

The inhibition of EZH2 by this compound leads to a decrease in the trimethylation of H3K27 . This decrease can result in the reactivation of tumor suppressor genes that were previously silenced . The reactivation of these genes can potentially inhibit the growth of malignant tumors .

属性

IUPAC Name |

(3aS,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-10-8(12)9-2-3-13-5-7(9)4-11-6-9;/h7,11H,2-6H2,1H3,(H,10,12);1H/t7-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJXJGZEOOUOP-DKXTVVGFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C12CCOCC1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@]12CCOC[C@@H]1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,7aS)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2983993.png)

![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)

![3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984004.png)

![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)

![N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2984014.png)